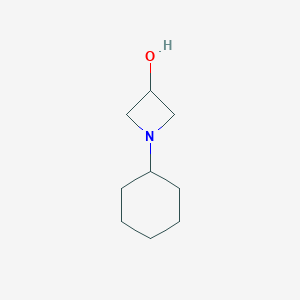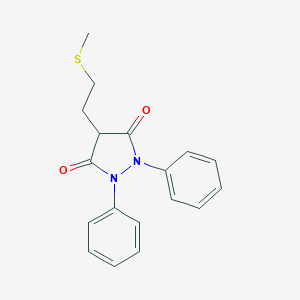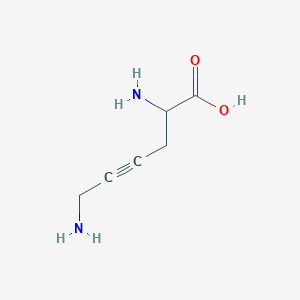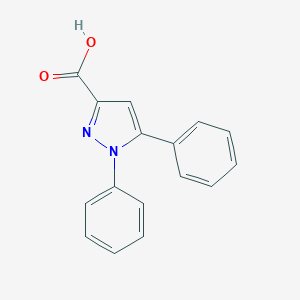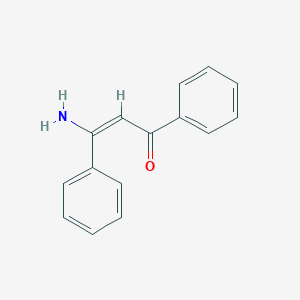
Ammonium sulfide
Vue d'ensemble
Description
Ammonium sulfide, also known as “stink bomb”, is made up of a solution of ammonium sulfide in water . It is an inorganic salt with a sulfurous odor, commonly used in the food industry as a flavoring agent .
Synthesis Analysis
Ammonium sulfide can be synthesized by neutralizing ammonia and sulfuric acid at about 100°C. The resulting ammonium sulfate crystal slurry is centrifuged and dried to obtain finished ammonium sulfate .Molecular Structure Analysis
Ammonium sulfide has a molecular formula of (NH4)2S. It is formed by a monocentric sulfur atom to which two ammonium cations NH4+ are attached .Chemical Reactions Analysis
Ammonium sulfide can react with various substances. For example, metals of this group form chlorides that are soluble in water; their sulfides are soluble in dilute acids but are insoluble in ammoniacal solutions. They are precipitated as sulfides or hydroxides by ammonium sulfide, or hydrogen sulfide in a solution of ammonia and ammonium chloride .Physical And Chemical Properties Analysis
Ammonium sulfide has a molar mass of 68.14 g/mol. It appears as yellow crystals below -18 °C . It is hygroscopic and decomposes at ambient temperatures . It is soluble in water, alcohol, and very soluble in liquid ammonia .Applications De Recherche Scientifique
Sulfidization Flotation of Malachite
Ammonium sulfide has been used in the sulfidization flotation of malachite . The process involves the formation of Cu-S bonds on malachite surfaces, which increases the hydrophobicity of the malachite, thereby enhancing its flotation recovery . This application is particularly relevant in the mining industry, where flotation is a common method for separating minerals .
Renewable Energy Applications
Metal sulfides, including ammonium sulfide, have attracted interest for renewable energy applications . These compounds have easily tunable electronic, optical, physical, and chemical properties, making them suitable for a variety of applications . For instance, they can be used in electrocatalytic, photocatalytic, and photoelectrochemical water splitting, which are key processes in the production of hydrogen, a clean and renewable source of energy .
Fabrication of Nanocrystals
Ammonium sulfide can be used in the controlled fabrication of metal sulfide nanocrystals . These nanocrystals have unique chemical, physical, and electronic properties that can be exploited in various fields, including energy production, electronics, and materials science .
Development of New Materials
The diverse range of available metal sulfide materials, including ammonium sulfide, offers a unique platform to construct a large number of potential materials that demonstrate exotic chemical, physical, and electronic phenomena . These new materials can have novel functional properties and applications in various fields .
Research and Testing
Ammonium sulfide is used in various tests to elucidate the effect of sulfidization on the flotation of malachite . It helps in understanding the underlying mechanisms of the sulfidization process, thereby contributing to the development of more efficient and effective mineral processing techniques .
Environmental Applications
Given its role in the production of renewable energy and the development of new materials, ammonium sulfide can contribute to addressing environmental issues . For instance, the use of ammonium sulfide in water splitting can help reduce the reliance on fossil fuels and decrease greenhouse gas emissions .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Propriétés
IUPAC Name |
diazanium;sulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.S/h2*1H3;/q;;-2/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJXRRSPUVSSMN-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[S-2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]2S, H8N2S | |
| Record name | Ammonium sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893218 | |
| Record name | Ammonium sulfide ((NH4)2S) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium sulfide aqueous solution is a colorless to yellow liquid, with an odor of rotten eggs or ammonia. Can slowly react with water to generate flammable and toxic hydrogen sulfide gas. This reaction is much faster with acid. It may be irritating to skin, eyes and mucous membranes and may cause illness from skin absorption. It may burn and/or emit toxic fumes if heated to high temperatures., Liquid, Colorless to yellow solid below -18 deg C; Decomposes above this temperature; [HSDB] Available as colorless to yellow solution with an odor of rotten eggs; [CAMEO] 40-44% aqueous solution is yellow liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | AMMONIUM SULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2458 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium sulfide ((NH4)2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4718 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
104 °F at 760 mmHg (USCG, 1999), 40 °C /Ammonium sulfide solution/ | |
| Record name | AMMONIUM SULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2458 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAMMONIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
72 °F (USCG, 1999), 72 °C (Closed cup) | |
| Record name | AMMONIUM SULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2458 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAMMONIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in ethanol, alkalies | |
| Record name | DIAMMONIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.99 to 1.01 at 68 °F (USCG, 1999), 1 g/mL at 25 °C /Ammonium sulfide solution/ | |
| Record name | AMMONIUM SULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2458 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAMMONIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Diammonium sulfide | |
Color/Form |
Yellow-orange crystals., Compound is found as colorless to yellow crystals below -18 °C or as yellow-orange crystals | |
CAS RN |
12135-76-1 | |
| Record name | AMMONIUM SULFIDE, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2458 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium sulfide ((NH4)2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium sulfide ((NH4)2S) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H0Q32TDFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIAMMONIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Approximately 0 °C; decomposes | |
| Record name | DIAMMONIUM SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: Can ammonium sulfide be used to passivate SiGe surfaces?
A1: While ammonium sulfide is often used for surface passivation, studies show it does not effectively passivate Si1-xGex (x=0.25) surfaces. Instead of depositing sulfur, treatment with aqueous ammonium sulfide leads to oxidation of the surface. [] This oxidation is dependent on the concentration of ammonium sulfide, with higher concentrations leading to greater oxide formation. []
Q2: What is the effect of ammonium sulfide treatment on the electrical properties of SiGe?
A3: Despite the formation of oxides, acidic ammonium sulfide treatments have been shown to reduce interface defects in SiGe-based metal-insulator-semiconductor capacitors (MISCAPs). [] This suggests that the adsorbed sulfur, and potentially oxygen, improve surface stability and reduce electrical activity. []
Q3: Does ammonium sulfide treatment improve the stability of SiGe surfaces in air?
A4: Interestingly, SiGe substrates treated with dilute ammonium sulfide solutions oxidize more rapidly in air compared to those treated with higher concentrations. [] This highlights the complex interplay between ammonium sulfide concentration, surface chemistry, and subsequent air exposure.
Q4: Can ammonium sulfide be used to enhance the performance of GaAs-based devices?
A5: Yes, ammonium sulfide treatment has been shown to improve the performance of GaAs-based devices. For example, in GaAs-based Schottky diodes, ammonium sulfide passivation can increase the Schottky barrier height and significantly enhance the response to ammonia gas. [] This enhancement is attributed to a reduction in metal-semiconductor interface states. []
Q5: What is the impact of ammonium sulfide treatment on the characteristics of gold and aluminum Schottky barriers on GaAs?
A6: Research indicates that the characteristics of gold and aluminum Schottky barriers on sulfide-treated GaAs surfaces are influenced by the substrate temperature during metal deposition. [] This highlights the importance of carefully controlling processing parameters when using ammonium sulfide treatments in device fabrication.
Q6: How does ammonium sulfide treatment affect the surface of In0.53Ga0.47As and InP in MOSFETs?
A7: Ammonium sulfide vapor treatment (ASV) has been found to be more effective than liquid ammonium sulfide treatment in improving the performance of In0.53Ga0.47As surface-channel and InP-capped buried-channel MOSFETs. [] ASV treatment results in higher drive currents, lower border trap density, and slightly higher oxide/semiconductor interface defect density compared to HCl treatment. []
Q7: What are the benefits of using ammonium sulfide treatment in the fabrication of Cu2O-based devices?
A8: Ammonium sulfide treatment has been shown to effectively passivate defects in electrodeposited n-type Cu2O thin films, leading to improved optical and electrical properties. [] This treatment enhances conductivity, increases photocurrent, and improves current-voltage characteristics, making it a promising approach for enhancing the quality of Cu2O-based devices. []
Q8: How does annealing temperature affect the properties of sulfur-treated n-type and p-type cuprous oxide?
A9: Annealing temperature plays a crucial role in determining the photocurrent of sulfur-treated n-type and p-type cuprous oxide films. Studies have shown that the optimum annealing temperature for maximizing photocurrent in both types of films is 200°C. []
Q9: Can ammonium sulfide be used to improve the electrical characteristics of TiO2 films deposited on GaAs and InP substrates?
A10: Yes, treating GaAs and InP substrates with ammonium sulfide before depositing TiO2 films significantly enhances the electrical properties of the resulting structures. [, ] This improvement is attributed to the passivation of the substrate surface by ammonium sulfide, leading to reduced leakage currents and interface state densities. [, ]
Q10: Can ammonium sulfide be used as a sulfur precursor for the synthesis of transition metal disulfides (TMdS)?
A11: Yes, liquid ammonium sulfide has proven to be a reliable and carbon-free sulfur precursor for synthesizing large-area TMdS in chemical vapor deposition. [] The controlled sulfur flux achieved with liquid ammonium sulfide allows for the study of growth kinetics and facilitates the growth of large-area monolayer and few-layer MoS2 films. []
Q11: How does the use of ammonium sulfide as a sulfur precursor compare to conventional sulfur powder evaporation?
A12: Controlling the sulfur flux during TMdS growth is more precise when using liquid ammonium sulfide compared to the conventional method of evaporating sulfur powder with a heating belt. [] The ability to precisely control the sulfur flux with ammonium sulfide enables more controlled and reproducible synthesis of TMdS materials.
Q12: Is ammonium sulfide a versatile sulfur precursor for different types of TMdS?
A13: Yes, ammonium sulfide has shown potential as an effective and clean sulfur precursor for the growth of a wide range of TMdS materials. [] This versatility makes it a valuable tool for exploring the properties and applications of various TMdS compounds.
Q13: Can ammonium sulfide be used to prepare highly active CoMoS/Al2O3 catalysts for hydrodesulfurization?
A14: Yes, using ammonium sulfide as a sulfiding agent in an ex situ presulfidation method has been shown to produce highly active CoMoS/γ-Al2O3 catalysts. [] These catalysts exhibit superior selectivity in the hydrodesulfurization of fluid catalytic cracking (FCC) gasoline compared to catalysts prepared via in situ presulfidation. []
Q14: What are the advantages of using ammonium sulfide in the ex situ presulfidation of CoMoS/Al2O3 catalysts?
A15: Ammonium sulfide facilitates the formation of ammonium tetrathiomolybdate as an intermediate during the sulfidation of Mo oxide, leading to more complete sulfidation compared to in situ methods. [] Additionally, the use of ammonium sulfide results in longer MoS2 slab lengths, which contributes to the enhanced selectivity of the catalysts in hydrodesulfurization reactions. []
Q15: How can ammonium sulfide be used to recover sulfur from industrial residues?
A16: Ammonium sulfide leaching is a viable method for recovering elemental sulfur from various industrial residues, including those from zinc pressure leaching, copper residue leached by chlorine, and copper pyrites. [, , ] This process allows for the recovery of valuable sulfur while also addressing environmental concerns associated with residue disposal.
Q16: Can ammonium sulfide be recycled in sulfur recovery processes?
A18: Yes, ammonium sulfide can be recycled back into the process after sulfur recovery through thermal decomposition of the polysulfide solution. [] This recycling capability contributes to the economic viability and environmental sustainability of using ammonium sulfide in sulfur recovery processes.
Q17: How effective is ammonium sulfide in removing heavy metals from smelting flue gas?
A19: Ammonium sulfide solution effectively removes heavy metals like lead, cadmium, and mercury from smelting flue gas. [] The efficiency of removal depends on factors such as ammonium sulfide concentration, solution pH, and the presence of other gases like sulfur dioxide. Under optimal conditions, the removal efficiency can reach over 90% for each of these heavy metals. []
Q18: How does the presence of sulfur dioxide affect the removal of heavy metals by ammonium sulfide?
A20: The presence of sulfur dioxide in the flue gas can hinder the removal efficiency of heavy metals by ammonium sulfide. [] This highlights the importance of considering the composition of the flue gas when designing treatment processes using ammonium sulfide.
Q19: How does the type of sulfide ion source influence the sulfidization flotation of malachite?
A22: The type of sulfide ion source significantly affects malachite sulfidization flotation. Malachite treated with ammonium sulfide demonstrates a higher flotation recovery compared to treatment with sodium sulfide. [] This difference is attributed to the formation of different copper sulfide products on the malachite surface, influencing its hydrophobicity. []
Q20: What analytical techniques are commonly used to study the effects of ammonium sulfide treatment on material surfaces?
A23: Various surface characterization techniques are employed to investigate the effects of ammonium sulfide treatment. X-ray photoelectron spectroscopy (XPS) is used to analyze surface composition and identify the presence of sulfides and oxides. [, , , ] Atomic force microscopy (AFM) helps assess surface morphology and roughness. [, ] Reflection high-energy electron diffraction (RHEED) provides information about surface structure and reconstruction after treatment. [, ] Additionally, capacitance-voltage (C-V) measurements are used to investigate electrical properties and interface defect densities. [, , , , , ]
Q21: What techniques are used to analyze the products of ammonium sulfide reactions?
A24: Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) can be used to identify and quantify the organic products formed in reactions involving ammonium sulfide, particularly in the context of lignin depolymerization. []
Q22: What safety precautions should be taken when handling ammonium sulfide?
A22: Ammonium sulfide is corrosive and releases toxic hydrogen sulfide gas. Therefore, it should always be handled in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment, including gloves and eye protection.
Q23: What are some historical applications of ammonium sulfide in histochemistry?
A26: Ammonium sulfide played a significant role in early histochemical techniques for visualizing trace metals in biological tissues. In 1867, Perls utilized ammonium sulfide to reduce iron (III) to iron (II) in tissues before reaction with ferricyanide, resulting in the formation of Turnbull blue, which allowed for the visualization of iron deposits. [, , ]
Q24: What are some alternative methods for the histological detection of iron?
A27: While Perls Prussian blue method remains a widely used technique for iron staining, alternative methods have been developed, including the 'perfusion Turnbull method' and in vivo perfusion with acidic ferrocyanide, both of which aim to improve accuracy and minimize artifacts associated with tissue fixation. [, ]
Q25: What are some limitations of histochemical techniques for detecting trace metals?
A28: Despite their historical significance, histochemical methods for detecting trace metals suffer from limitations such as limited sensitivity and the inability to quantify total metal content. [] They primarily visualize the histologically reactive fraction of loosely bound labile metal ions, which may not represent the total metal concentration in a tissue. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



